molecular formula C23H18Cl2N2O4 B4111995 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,4-dichlorophenoxy)propanamide

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,4-dichlorophenoxy)propanamide

Cat. No. B4111995
M. Wt: 457.3 g/mol
InChI Key: GVFHUCBBNAKFAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,4-dichlorophenoxy)propanamide is a synthetic compound that has been widely studied for its potential use in scientific research. This compound, also known as BMPPA, has shown promising results in various studies and has been used as a tool in the investigation of different biological processes.

Mechanism of Action

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,4-dichlorophenoxy)propanamide exerts its effects by inhibiting the activity of FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide. Anandamide is a neurotransmitter that plays a crucial role in various physiological processes such as pain sensation, appetite, and mood regulation. By inhibiting FAAH, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,4-dichlorophenoxy)propanamide increases the levels of anandamide, which can have various effects on the body.
Biochemical and Physiological Effects:
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,4-dichlorophenoxy)propanamide has been shown to have various biochemical and physiological effects. Inhibition of FAAH by N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,4-dichlorophenoxy)propanamide leads to an increase in endocannabinoid levels, which can have various effects on the body. These effects include analgesia, reduction in anxiety and depression, and improvement in memory and learning.

Advantages and Limitations for Lab Experiments

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,4-dichlorophenoxy)propanamide has several advantages as a tool in scientific research. It is a highly specific inhibitor of FAAH and has been shown to be effective in various in vitro and in vivo studies. However, there are also limitations to the use of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,4-dichlorophenoxy)propanamide in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer in certain studies. Additionally, the effects of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,4-dichlorophenoxy)propanamide can be influenced by factors such as age, sex, and genetic background, which can complicate the interpretation of results.

Future Directions

There are several future directions for the study of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,4-dichlorophenoxy)propanamide and its potential use in scientific research. One area of interest is the investigation of the effects of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,4-dichlorophenoxy)propanamide on other enzymes involved in the endocannabinoid system, such as monoacylglycerol lipase (MAGL). Additionally, the development of more water-soluble analogs of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,4-dichlorophenoxy)propanamide could improve its effectiveness as a tool in scientific research. Finally, the investigation of the effects of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,4-dichlorophenoxy)propanamide in different disease models could provide insight into its potential therapeutic applications.

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,4-dichlorophenoxy)propanamide has been used in numerous scientific studies as a tool to investigate different biological processes. One of the main areas of research has been the study of the endocannabinoid system, which plays a crucial role in various physiological functions such as pain sensation, appetite, and mood regulation. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,4-dichlorophenoxy)propanamide has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which can have various effects on the body.

properties

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,4-dichlorophenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N2O4/c1-13(30-19-10-8-15(24)12-16(19)25)22(28)26-18-11-14(7-9-20(18)29-2)23-27-17-5-3-4-6-21(17)31-23/h3-13H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFHUCBBNAKFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3O2)OC)OC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,4-dichlorophenoxy)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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